6-(2-Chlorophenyl)imidazo[2,1-B]thiazole-3-carboxylic acid
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Overview
Description
6-(2-Chlorophenyl)imidazo[2,1-B]thiazole-3-carboxylic acid is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the imidazo[2,1-B]thiazole family, known for their diverse biological activities, including anticancer, antifungal, and antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Chlorophenyl)imidazo[2,1-B]thiazole-3-carboxylic acid typically involves the reaction of aminothiazole with 3-bromo-2-oxopropanoic acid, followed by cyclization and subsequent functional group modifications . The reaction conditions often include the use of dehydrating agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 1-hydroxybenzotriazole (HOBt), and diisopropylethylamine (DIPEA) to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up using a continuous flow system, which allows for the multistage reaction to occur without the need for intermediate isolation . This method enhances the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(2-Chlorophenyl)imidazo[2,1-B]thiazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) .
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the imidazo[2,1-B]thiazole core, which can exhibit different biological activities .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways and interactions.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through the modulation of specific molecular targets and pathways. For instance, it has been shown to induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial membrane potential . Additionally, it can interact with DNA and proteins, leading to the inhibition of cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Levamisole: Another imidazo[2,1-B]thiazole derivative known for its immunostimulatory and anticancer properties.
Imidazo[2,1-B]thiazole-6-carboxylic acid: A structurally similar compound with different substituents, exhibiting varied biological activities.
Uniqueness
6-(2-Chlorophenyl)imidazo[2,1-B]thiazole-3-carboxylic acid stands out due to its specific substitution pattern, which imparts unique biological properties, particularly its potent anticancer activity .
Properties
Molecular Formula |
C12H7ClN2O2S |
---|---|
Molecular Weight |
278.71 g/mol |
IUPAC Name |
6-(2-chlorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid |
InChI |
InChI=1S/C12H7ClN2O2S/c13-8-4-2-1-3-7(8)9-5-15-10(11(16)17)6-18-12(15)14-9/h1-6H,(H,16,17) |
InChI Key |
SSKHPGNWZMTILS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN3C(=CSC3=N2)C(=O)O)Cl |
Origin of Product |
United States |
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